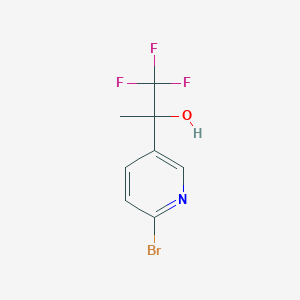

2-(6-Bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol

Description

Significance of Fluorinated Pyridine (B92270) Scaffolds in Advanced Synthesis

The pyridine ring is a foundational heterocyclic scaffold in numerous pharmaceuticals and biologically active compounds. googleapis.comgoogle.comresearchgate.netgoogleapis.com The strategic introduction of halogen atoms, particularly fluorine and bromine, onto this ring system dramatically alters its electronic properties and metabolic stability. evitachem.comcacheby.com

Fluorine, with its high electronegativity, can modulate the pKa of the pyridine nitrogen, influence molecular conformation, and enhance binding affinity to biological targets. cacheby.com Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate. fluorine1.ru The bromine atom on the pyridine ring serves as a versatile synthetic handle. It is a key participant in a wide array of cross-coupling reactions (such as Suzuki, Stille, and Buchwald-Hartwig reactions), allowing for the facile introduction of diverse substituents and the construction of complex molecular architectures. This reactivity makes bromo-pyridines critical intermediates in the synthesis of agrochemicals and pharmaceuticals. fluorine1.ruchemicalregister.com

Importance of Trifluoromethyl Carbinol Moieties in Chemical Innovation

The trifluoromethyl (CF3) group is a powerful tool in modern drug design, often used to enhance a molecule's lipophilicity, metabolic stability, and binding capabilities. fluorine1.rugoogle.comchimmed.ru When incorporated as a trifluoromethyl carbinol (a tertiary alcohol with a CF3 group), this moiety offers a unique combination of properties.

The trifluoromethyl group is a potent electron-withdrawing substituent, which influences the acidity of the adjacent hydroxyl group. chimmed.ru This hydroxyl group can act as a hydrogen bond donor, crucial for specific interactions with biological receptors like enzymes. The combination of the lipophilic CF3 group and the hydrogen-bonding alcohol creates a unique pharmacophore that has been successfully exploited in various bioactive molecules. google.com Synthetically, the creation of trifluoromethyl carbinols is a well-established area of organic chemistry, often involving the nucleophilic addition of a trifluoromethyl anion equivalent (like Ruppert's reagent, TMSCF3) to a ketone or aldehyde. evitachem.com

Overview of Research Trajectories for 2-(6-Bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol

While specific published research focusing exclusively on 2-(6-Bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol (CAS No. 879487-92-0) is limited, its structure strongly suggests its role as a high-value intermediate in synthetic chemistry. The compound is commercially available from various chemical suppliers, indicating its utility in research and development.

The primary research trajectory for this compound is likely as a building block for more complex molecules, particularly in the agrochemical and pharmaceutical sectors. The bromo-substituent provides a reactive site for diversification, while the trifluoromethyl carbinol-substituted pyridine core acts as a key pharmacophore. Researchers would likely use this compound in library synthesis for screening against various biological targets. For instance, it could be a precursor for novel insecticides, fungicides, or herbicides, areas where fluorinated pyridines have already shown significant commercial success. chemicalregister.com

Below is a table summarizing the key structural features and their implied research significance.

| Feature | Component | Significance in Research | Potential Application |

| Heterocyclic Core | Pyridine Ring | Privileged scaffold in medicinal chemistry; modulates solubility and basicity. | Drug discovery, ligand design |

| Halogenation 1 | 6-Bromo Substituent | Versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | Synthesis of complex derivatives, library synthesis |

| Fluorination | 1,1,1-Trifluoro Group | Enhances lipophilicity, metabolic stability, and binding affinity. | Improving pharmacokinetic properties of lead compounds |

| Functional Group | Tertiary Propanol (B110389) | Provides a hydrogen bond donor site; chiral center potential. | Probing specific receptor interactions |

Future research would likely involve the use of the bromine atom for coupling reactions to introduce a wide variety of functional groups, leading to the generation of novel compound libraries for biological screening. Furthermore, the development of stereoselective syntheses to access enantiopure forms of the molecule could be another important research direction, as the biological activity of chiral molecules often resides in a single enantiomer.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3NO/c1-7(14,8(10,11)12)5-2-3-6(9)13-4-5/h2-4,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUFGFMEOJIOOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)Br)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Strategies for 2 6 Bromo 3 Pyridyl 1,1,1 Trifluoro 2 Propanol

Synthesis of Halogenated Trifluoromethylpyridines as Precursors

The creation of the core pyridine (B92270) structure, substituted with both a halogen and a trifluoromethyl group, is a critical preliminary stage. Two principal strategies are employed for this purpose: the direct trifluoromethylation of an existing halopyridine ring or the construction of the pyridine ring from smaller, pre-fluorinated building blocks.

Direct Trifluoromethylation of Halopyridines

Directly introducing a trifluoromethyl (CF₃) group onto a halopyridine is an atom-economical approach. Various methods have been developed, often relying on radical, organometallic, or photoredox-mediated processes.

One prominent method involves the use of trifluoromethyl copper (CuCF₃) reagents, which can undergo substitution reactions with bromo- and iodopyridines. nih.govjst.go.jp Fluoroform-derived CuCF₃ has shown high reactivity towards aryl and heteroaryl halides, allowing for the trifluoromethylation of bromopyridines under mild conditions. organic-chemistry.org

Radical trifluoromethylation presents another avenue, though it can suffer from a lack of regioselectivity. The reaction of pyridine with a trifluoromethyl radical source often yields a mixture of 2-, 3-, and 4-trifluoromethylated products. chemrxiv.org However, methods to control the regioselectivity have been developed. For instance, a 3-position-selective C(sp²)-H trifluoromethylation of pyridine derivatives can be achieved by activating the substrate through hydrosilylation, followed by a reaction with a nucleophilic CF₃ source. chemistryviews.org

Palladium-catalyzed C-H trifluoromethylation is also a viable strategy, where a directing group on the pyridine ring can guide the CF₃ group to a specific position. nih.gov

Table 1: Selected Methods for Direct Trifluoromethylation of Pyridine Derivatives

| Method | CF₃ Source | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Copper-Mediated | Fluoroform (HCF₃) | CuX | Effective for iodo- and bromopyridines; mild conditions. | organic-chemistry.org |

| Nucleophilic Activation | Togni Reagent I | Tris(pentafluorophenyl)borane / Hydrosilane | Achieves high regioselectivity for the 3-position. | chemistryviews.org |

| Palladium-Catalyzed C-H Functionalization | Electrophilic CF₃ Reagents | Pd(OAc)₂ | Requires a directing group to control regioselectivity. | nih.gov |

| Radical Reaction | Various radical CF₃ sources | Initiator (e.g., peroxide) | Often results in a mixture of isomers without directing groups. | chemrxiv.org |

Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks

An alternative to modifying an existing pyridine ring is to construct it from acyclic precursors that already contain the trifluoromethyl group. This "building-block" approach offers excellent control over the final substitution pattern. researchoutreach.org The process typically involves a cyclo-condensation reaction, which assembles the pyridine ring from smaller, fluorinated molecules. nih.govresearchoutreach.org This method is particularly favored in industrial settings for its reliability in producing specific isomers of trifluoromethylpyridines (TFMPs). nih.govjst.go.jp For example, the insecticide Sulfoxaflor is based on a 6-(trifluoromethyl)pyridine structure, where the key pyridine sulfide (B99878) intermediate is prepared via a condensation reaction with a trifluoromethyl-containing building block. researchoutreach.org

Formation of the Trifluoromethyl Carbinol Architecture

The defining feature of 2-(6-Bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol is the tertiary alcohol bearing a trifluoromethyl group, known as a trifluoromethyl carbinol. This moiety is typically formed by adding a trifluoromethyl group to a suitable carbonyl precursor, such as 1-(6-bromopyridin-3-yl)ethan-1-one.

Nucleophilic Addition of Trifluoromethyl Sources to Carbonyl Substrates

The most direct and widely used method for synthesizing trifluoromethyl carbinols is the nucleophilic addition of a trifluoromethyl anion (CF₃⁻) equivalent to a ketone or aldehyde. semanticscholar.org A key challenge is the inherent instability of the CF₃⁻ anion, which can decompose to difluorocarbene (:CF₂) and a fluoride (B91410) ion. nih.govbeilstein-journals.org

To overcome this, various reagents have been developed to serve as stable sources of a nucleophilic CF₃ group. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), is a versatile and popular choice. semanticscholar.org In the presence of a nucleophilic activator like a fluoride salt, TMSCF₃ delivers the CF₃ group to carbonyl compounds efficiently. semanticscholar.org

Another increasingly common approach utilizes fluoroform (HCF₃), a potent greenhouse gas, as an inexpensive feedstock. beilstein-journals.org In combination with a strong base like potassium hexamethyldisilazide (KHMDS) and a solvent such as triglyme, fluoroform can be deprotonated to generate a highly nucleophilic CF₃ anion, which readily reacts with esters and ketones. nih.govbeilstein-journals.orgbeilstein-journals.org

Table 2: Reagents for Nucleophilic Trifluoromethylation of Carbonyls

| CF₃ Source | Typical Activator/Conditions | Substrate | Key Advantages | Reference |

|---|---|---|---|---|

| TMSCF₃ (Ruppert-Prakash Reagent) | TBAF, CsF, or other fluoride sources | Aldehydes, Ketones | High efficiency, broad substrate scope, commercially available. | semanticscholar.org |

| HCF₃ (Fluoroform) | KHMDS / Triglyme, -40 °C | Esters, Ketones, Aldehydes | Inexpensive CF₃ source, atom economical. | nih.govbeilstein-journals.orgbeilstein-journals.org |

| Trifluoroacetic Acid Derivatives | Various | Carbonyls | Readily available starting materials. | semanticscholar.org |

Radical and Photoredox-Mediated Approaches to Trifluoromethylated Alcohols

Visible-light photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals under mild conditions, enabling novel synthetic transformations. researchgate.net These methods can also be applied to the synthesis of trifluoromethylated alcohols.

One strategy involves the photoredox-mediated enantioselective α-trifluoromethylation of aldehydes. nih.gov In this process, an enamine intermediate, formed from an aldehyde and a chiral amine catalyst, undergoes a radical addition with a photochemically generated CF₃ radical. The resulting α-trifluoromethyl aldehyde can then be reduced in situ to the corresponding β-trifluoromethyl alcohol. nih.gov

Furthermore, trifluoroacetic anhydride (B1165640) (TFAA) can be activated by photoredox catalysis to generate trifluoroacetyl radicals. acs.org While these radicals primarily react with alkenes to form α,β-unsaturated trifluoromethyl ketones, the underlying principle of generating fluorinated radicals from readily available sources highlights the potential of photoredox catalysis in this field. acs.org

Table 3: Photoredox Systems for Generating Trifluoromethyl Radicals

| Photocatalyst | CF₃ Source | Reaction Type | Reference |

|---|---|---|---|

| Ir(ppy)₃ or Ru(bpy)₃²⁺ | Trifluoromethyl Iodide (CF₃I) | Radical addition to enamines | nih.gov |

| Not specified | Trifluoroacetic Anhydride (TFAA) | Generation of trifluoroacetyl radicals | acs.org |

| Ir(ppy)₃ | Togni Reagent | Trifluoromethylation of anilines | researchgate.net |

Chemo- and Regioselective Considerations in the Synthesis of 2-(6-Bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol

The successful synthesis of the target molecule requires precise control over both chemoselectivity and regioselectivity.

Regioselectivity: The final product has a specific 1,2,4-substitution pattern on the pyridine ring (N at position 1, Br at 6, and the carbinol at 3). Achieving this regiochemistry is paramount. Starting with a commercially available, correctly substituted precursor, such as 6-bromonicotinic acid or 2-bromo-5-acetylpyridine, is the most straightforward strategy. This approach bypasses the challenges of controlling regioselectivity during direct functionalization of a simpler pyridine ring. If a ring-construction synthesis is chosen, the selection of acyclic building blocks must be designed to yield the desired 6-bromo-3-substituted pyridine isomer.

Chemoselectivity: The synthesis must be designed to be selective for the desired transformation without affecting other functional groups, particularly the C-Br bond. The carbon-bromine bond is susceptible to cleavage or participation in side reactions, such as palladium-catalyzed cross-coupling. rsc.org Therefore, synthetic steps must be chosen carefully. The nucleophilic addition of TMSCF₃ or HCF₃-derived CF₃⁻ to a carbonyl group is highly chemoselective and generally does not affect an aryl bromide moiety, making it an ideal choice for the key carbinol-forming step. Radical reactions are also often tolerant of halide substituents. Care must be taken to avoid conditions, such as certain transition-metal-catalyzed reactions, that could lead to unwanted reactions at the C-Br bond.

Stereocontrol in the Synthesis of Chiral 2-(6-Bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol Enantiomers

Achieving stereocontrol in the synthesis of chiral molecules like 2-(6-bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol is essential for accessing its individual enantiomers, which may exhibit different biological activities. The key synthetic challenge lies in the asymmetric construction of the quaternary stereocenter bearing the trifluoromethyl group, the hydroxyl group, and the pyridyl ring. Several strategies can be employed to achieve this, primarily focusing on the enantioselective addition of a trifluoromethyl nucleophile to a ketone precursor or the asymmetric addition of a pyridyl organometallic reagent to a trifluoromethyl ketone.

Catalytic Enantioselective Trifluoromethylation:

A primary route involves the asymmetric addition of a trifluoromethyl group to the corresponding ketone, 6-bromo-3-pyridyl methyl ketone. This can be achieved using various catalytic systems.

Chiral Lewis Acid Catalysis: Lewis acids combined with chiral ligands can activate the ketone, making it more susceptible to nucleophilic attack by a trifluoromethylating agent (e.g., trifluoromethyltrimethylsilane, TMSCF₃). The chiral environment created by the catalyst-ligand complex dictates the facial selectivity of the attack, leading to the preferential formation of one enantiomer.

Organocatalysis: Chiral organic molecules, such as cinchona alkaloids or proline derivatives, can catalyze the enantioselective trifluoromethylation of ketones. researchgate.net These catalysts often operate through the formation of chiral intermediates like enamines or by activating the reagents through hydrogen bonding. researchgate.net Bifunctional organocatalysts that can simultaneously activate both the nucleophile and the electrophile are particularly effective. researchgate.net

Transition Metal Catalysis: Transition metal complexes featuring chiral ligands are widely used for asymmetric transformations. For instance, complexes of titanium, zinc, or copper with chiral ligands like BINOL, TADDOL, or BOX can facilitate the enantioselective addition of TMSCF₃ to ketones.

Asymmetric Addition of Organometallic Reagents:

An alternative strategy involves the reaction of a pyridyl organometallic reagent with a trifluoromethyl ketone. For the target molecule, this would involve the addition of a 6-bromo-3-pyridyl organometallic species (e.g., a Grignard or organolithium reagent) to trifluoroacetone.

Use of Chiral Ligands: The enantioselectivity of Grignard additions to ketones can be induced by the presence of chiral ligands that coordinate to the magnesium atom. rsc.org Ligands such as sparteine (B1682161) or chiral amino alcohols can create a chiral environment around the reactive center, directing the addition to one face of the ketone. rsc.org The order of reagent addition and the formation of a ligand-magnesium active complex are crucial for optimizing enantioselectivity. rsc.org

Enzymatic and Chemoenzymatic Methods:

Biocatalysis offers a highly selective and environmentally benign approach to chiral alcohol synthesis.

Enzymatic Resolution: A racemic mixture of 2-(6-bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol could be resolved using enzymes like lipases. These enzymes can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Asymmetric Reduction of a Ketone Precursor: While not directly applicable to this tertiary alcohol, chemoenzymatic strategies are prominent for chiral secondary alcohols. nih.gov This involves the synthesis of a prochiral ketone followed by an enantioselective reduction catalyzed by an alcohol dehydrogenase, which can achieve very high enantiomeric excess. nih.gov This highlights the power of enzymatic methods in creating chiral centers adjacent to a pyridine ring. nih.gov

The table below summarizes potential catalytic systems for the stereocontrolled synthesis.

| Strategy | Catalyst/Reagent Type | Example Catalyst/Ligand | Key Features |

| Catalytic Trifluoromethylation | Chiral Lewis Acid | Ti(TADDOLato) | Activates ketone for facial-selective attack. |

| Organocatalyst | Cinchona Alkaloids (e.g., Quinine) | Bifunctional activation of reactants. researchgate.net | |

| Transition Metal Complex | Palladium-BINAP complex | Creates a rigid chiral pocket. | |

| Asymmetric Grignard Addition | Chiral Ligand | (-)-Sparteine | Coordinates with Mg to direct addition. rsc.org |

| Biocatalysis | Enzyme | Lipase (e.g., Novozym® 435) | Kinetic resolution of racemic alcohol. |

Scalability and Process Optimization for the Synthesis of 2-(6-Bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol

Scaling up the synthesis of a fine chemical from the laboratory bench to industrial production presents numerous challenges related to cost, safety, efficiency, and environmental impact. Process optimization is crucial to develop a robust, reproducible, and economically viable manufacturing process.

Key Considerations for Scalability:

Starting Material Availability and Cost: The synthesis route must begin with readily available and cost-effective raw materials. For this target molecule, the availability of precursors like 2,5-dibromopyridine (B19318) and a suitable trifluoromethylating agent is a key factor.

Reaction Conditions: Conditions that are feasible on a small scale, such as cryogenic temperatures (-78 °C) often required for organolithium reactions, can be difficult and expensive to maintain in large reactors. Optimization aims to find milder and more manageable conditions (e.g., higher temperatures, less hazardous solvents).

Reagent Stoichiometry and Catalyst Loading: Minimizing the use of expensive reagents and catalysts is paramount. For catalytic reactions, reducing catalyst loading without compromising yield and selectivity is a primary goal of process development. For stoichiometric reactions, like Grignard additions, ensuring precise control over the equivalents of reagents is critical to avoid side reactions and maximize yield. mit.edu

Work-up and Purification: Procedures like column chromatography, which are common in the lab, are often impractical and costly for large-scale production. Developing scalable purification methods such as crystallization, distillation, or extraction is essential.

Safety and Environmental Profile: The process should minimize the use of toxic, flammable, or explosive reagents and solvents. A thorough safety assessment, including differential scanning calorimetry (DSC) to understand thermal hazards, is a standard part of process development. figshare.com

Process Optimization Strategies:

A plausible and scalable route to 2-(6-bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol could involve the Grignard reaction between 3-lithio-6-bromopyridine (generated in situ from 2,5-dibromopyridine) and 1,1,1-trifluoroacetone. Optimization of this process would involve several steps.

Optimization of Grignard Formation: Investigating the optimal conditions for the lithium-halogen exchange to form the pyridyl organometallic reagent is crucial. This includes screening solvents (e.g., THF, 2-MeTHF), temperature, and the choice of organolithium reagent (e.g., n-BuLi, s-BuLi).

Control of the Grignard Addition: The addition of the Grignard reagent to the trifluoromethyl ketone is highly exothermic and must be carefully controlled on a large scale to prevent side reactions. Key parameters to optimize include the rate of addition, reaction temperature, and mixing efficiency. The use of flow chemistry can offer significant advantages in controlling these parameters. mit.edu

Impurity Profiling: Identifying and controlling the formation of by-products is critical. In this synthesis, potential impurities could arise from homo-coupling of the Grignard reagent or addition to the bromo-substituent.

The following table outlines key parameters for optimizing a potential large-scale synthesis via a Grignard reaction.

| Process Step | Parameter to Optimize | Goal | Potential Challenge |

| Grignard Reagent Formation | Solvent, Temperature, Reagent | Maximize yield and stability of the organolithium species. | Competing side reactions, thermal instability of the reagent. |

| Addition Reaction | Addition Rate, Temperature | Control exotherm, maximize product yield, minimize impurities. | Over-addition, side reactions at elevated temperatures. |

| Work-up | Quenching Method, pH control | Safe quenching of excess reagents, efficient product isolation. | Emulsion formation during extraction. |

| Purification | Crystallization Solvent, Temperature Profile | High purity and yield of the final product. | Oil formation, low crystallization yield. |

Reactivity and Advanced Chemical Transformations of 2 6 Bromo 3 Pyridyl 1,1,1 Trifluoro 2 Propanol

Reactions at the Pyridine (B92270) Halogen Position

The bromine atom at the 6-position of the pyridine ring is expected to be the primary site for transformations involving the aromatic core.

Palladium-Catalyzed Cross-Coupling Chemistry (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 6-bromopyridines are generally competent substrates for these transformations.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of 2-(6-Bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol with a boronic acid or ester in the presence of a palladium catalyst and a base. This would lead to the formation of a new carbon-carbon bond at the 6-position of the pyridine ring, introducing a variety of aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: The Sonogashira reaction would couple the title compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield a 6-alkynylpyridine derivative.

Buchwald-Hartwig Amination: This reaction would enable the formation of a carbon-nitrogen bond by reacting the bromo-pyridyl substrate with a primary or secondary amine in the presence of a palladium catalyst and a suitable base.

Without specific literature, it is not possible to provide tables of reaction conditions (e.g., specific catalysts, ligands, bases, solvents, temperatures) or the resulting yields for these reactions on 2-(6-Bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol.

Nucleophilic Displacement Reactions

Nucleophilic aromatic substitution (SNAr) on 6-bromopyridines can occur, particularly if the ring is activated by electron-withdrawing groups. The trifluoromethyl carbinol at the 3-position may exert a modest electron-withdrawing effect, potentially facilitating such reactions. However, without experimental data, the feasibility and scope of nucleophilic displacement of the bromide by nucleophiles such as alkoxides, thiolates, or amines on this specific substrate remain undetermined.

Transformations of the Trifluoromethyl Carbinol Functionality

The 1,1,1-trifluoro-2-propanol (B1217171) group offers several avenues for chemical modification.

Esterification, Etherification, and Other O-Functionalizations

The hydroxyl group of the trifluoromethyl carbinol is expected to undergo reactions typical of secondary alcohols.

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides would yield the corresponding esters.

Etherification: Deprotonation with a base followed by reaction with an alkyl halide (Williamson ether synthesis) or other electrophiles would form ethers.

No specific examples or optimized conditions for these O-functionalizations on 2-(6-Bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol have been reported.

Oxidation and Reduction Pathways

Oxidation: Oxidation of the secondary alcohol would yield the corresponding trifluoromethyl ketone, 2-(6-Bromo-3-pyridyl)-1,1,1-trifluoro-2-propanone. Common oxidizing agents could be employed, but specific conditions and yields for this substrate are not available.

Reduction: The trifluoromethyl carbinol functionality is generally stable to many reducing agents. Reduction of this group is not a common transformation.

Dehydration Reactions and Rearrangements

Treatment of the alcohol with a dehydrating agent (e.g., a strong acid) would be expected to lead to the formation of the corresponding alkene, 6-Bromo-3-(1-(trifluoromethyl)vinyl)pyridine. The conditions required for this elimination and the potential for any competing rearrangement reactions have not been documented for this compound.

Multi-component and Cascade Reactions Involving 2-(6-Bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol

While specific literature detailing multi-component or cascade reactions originating directly from 2-(6-bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol is limited, its structure offers significant potential for such advanced chemical transformations. The presence of a bromo-substituted pyridine ring and a tertiary trifluoromethyl alcohol group provides multiple reactive sites that can be sequentially or concertedly engaged in one-pot syntheses. These reactions are highly sought after in medicinal and agrochemical research as they allow for the rapid construction of complex molecular architectures from simple precursors, aligning with the principles of green and efficient chemistry.

A plausible, albeit not yet explicitly reported, cascade reaction could involve an initial Sonogashira coupling at the bromine-bearing carbon, followed by an intramolecular cyclization. For instance, the reaction of 2-(6-bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol with a terminal alkyne bearing a nucleophilic group (e.g., an amine or a thiol) in the presence of a palladium catalyst could initiate such a cascade.

The initial step would be the palladium-catalyzed cross-coupling of the bromo-pyridine with the terminal alkyne. The resulting intermediate, now containing both the trifluoromethyl alcohol moiety and a tethered nucleophile, could undergo a subsequent intramolecular cyclization. This cyclization could be triggered by the activation of the tertiary alcohol, potentially leading to the formation of a fused heterocyclic system. The trifluoromethyl group would play a crucial role in influencing the reactivity and stability of the intermediates and the final products.

Below is a table outlining a hypothetical multi-component reaction involving 2-(6-bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol, a terminal alkyne, and a nucleophile.

Table 1: Hypothetical Multi-component Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent | Potential Product |

| 2-(6-Bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol | Propargylamine | - | Pd(PPh₃)₄, CuI, Et₃N | Fused pyridopyrrolidine derivative |

| 2-(6-Bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol | 2-Ethynylaniline | - | PdCl₂(PPh₃)₂, CuI, Et₃N | Fused pyridobenzodiazepine derivative |

| 2-(6-Bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol | Terminal Alkyne | Ammonia | Pd/C, CuI, Base | Substituted Furopyridine |

Mechanistic Studies of Key Transformation Pathways

The mechanistic pathways of transformations involving 2-(6-bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol are dictated by the interplay of its functional groups. The bromo-pyridine moiety typically undergoes reactions characteristic of aryl halides, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The trifluoromethyl alcohol group, on the other hand, can participate in reactions such as dehydration, etherification, or act as a directing group.

In the context of the proposed cascade reaction mentioned above, the mechanism would likely proceed as follows:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-bromine bond of the pyridine ring to form a palladium(II) intermediate.

Transmetalation: In a Sonogashira coupling, a copper acetylide, formed from the terminal alkyne and a copper(I) salt, transmetalates with the palladium(II) complex.

Reductive Elimination: The resulting palladium(II) intermediate undergoes reductive elimination to form the carbon-carbon bond between the pyridine ring and the alkyne, regenerating the palladium(0) catalyst.

Intramolecular Cyclization: The newly introduced alkyne, containing a pendant nucleophile, is now positioned to react with the trifluoromethyl alcohol. The activation of the alcohol, possibly through protonation or conversion to a better leaving group, would facilitate an intramolecular nucleophilic attack. The trifluoromethyl group would strongly influence the electronics of this step, potentially favoring cyclization.

Computational studies on similar systems have shown that the trifluoromethyl group can significantly lower the LUMO energy of adjacent functional groups, making them more susceptible to nucleophilic attack. Furthermore, the pyridine nitrogen can play a role in the mechanism, either by coordinating to the metal catalyst or by influencing the acidity of the alcohol proton.

The study of such mechanisms is crucial for optimizing reaction conditions and for designing new cascade processes. Techniques such as in-situ NMR spectroscopy, density functional theory (DFT) calculations, and kinetic studies would be invaluable in elucidating the precise mechanistic details of these complex transformations.

Advanced Spectroscopic Analysis and Structural Characterization Methodologies for 2 6 Bromo 3 Pyridyl 1,1,1 Trifluoro 2 Propanol

Elucidation of Molecular Structure using Multidimensional Nuclear Magnetic Resonance Spectroscopy (NMR)

Multidimensional NMR spectroscopy is an indispensable tool for elucidating the complex structure of 2-(6-bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol. Techniques such as 1H, 13C, 19F NMR, along with two-dimensional methods like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide a detailed connectivity map of the molecule.

In the 1H NMR spectrum, the protons on the pyridine (B92270) ring are expected to appear as distinct signals. The proton at the C2 position would likely be a doublet, coupling with the proton at C4. The C4 and C5 protons would also show characteristic splitting patterns based on their coupling with adjacent protons. The hydroxyl proton of the propanol (B110389) group would typically appear as a broad singlet, which can be confirmed by D2O exchange.

The 13C NMR spectrum would show distinct signals for each carbon atom. The carbon bearing the trifluoromethyl group would be split into a quartet due to coupling with the three fluorine atoms. The carbons of the pyridine ring would have chemical shifts influenced by the bromine atom and the trifluoro-propanol substituent.

19F NMR is particularly useful for confirming the trifluoromethyl group, which would appear as a singlet in a proton-decoupled spectrum.

Two-dimensional NMR experiments are critical for assembling the molecular framework.

COSY: Establishes proton-proton couplings, confirming the connectivity of the protons on the pyridine ring.

HSQC: Correlates directly bonded protons and carbons, allowing for the definitive assignment of each proton to its corresponding carbon atom.

HMBC: Reveals long-range (2-3 bond) correlations between protons and carbons. This is vital for connecting the trifluoro-propanol side chain to the pyridine ring, for instance, by observing a correlation between the pyridine protons and the quaternary carbon of the propanol group.

Table 1: Predicted 1H and 13C NMR Chemical Shifts (δ) for 2-(6-Bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol

| Atom Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Pyridine C2 | 8.5 | 150 |

| Pyridine C4 | 8.0 | 140 |

| Pyridine C5 | 7.5 | 125 |

| Pyridine C6 | - | 122 |

| Propanol C1 (-CF3) | - | 124 (q) |

| Propanol C2 (-C(OH)-) | - | 75 (q) |

| Propanol C3 (-CH3) | 1.8 | 25 |

| Propanol -OH | Variable (e.g., 2.5) | - |

Note: These are predicted values and may vary based on solvent and experimental conditions. (q) denotes a quartet due to C-F coupling.

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) provides the exact mass of the parent ion, which allows for the determination of the molecular formula. For 2-(6-bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol, a key feature in the mass spectrum is the isotopic pattern of bromine. Bromine has two stable isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks (M+ and M+2) of almost equal intensity, which is a characteristic signature for a monobrominated compound.

Electron impact (EI) ionization would likely lead to significant fragmentation. The fragmentation pathways can provide valuable structural information. Common fragmentation patterns for this molecule are expected to include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to the loss of a methyl radical (•CH3) or a trifluoromethyl radical (•CF3).

Loss of water: A common fragmentation for alcohols, resulting in a peak at M-18.

Cleavage of the C-Br bond: Leading to the loss of a bromine radical (•Br).

Cleavage of the bond between the pyridine ring and the side chain.

Table 2: Predicted Key Mass Spectrometry Fragments

| m/z Value (for 79Br) | Identity of Fragment |

| 285 / 287 | [M]+ (Molecular Ion) |

| 267 / 269 | [M - H2O]+ |

| 216 | [M - CF3]+ |

| 206 | [M - Br]+ |

| 156 | [C5H3NBr]+ (Bromopyridyl cation) |

Application of X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, one can determine precise bond lengths, bond angles, and torsional angles.

For 2-(6-bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol, a crystal structure would reveal the exact conformation of the propanol side chain relative to the pyridine ring. It would also provide insight into the intermolecular interactions that stabilize the crystal lattice. Hydrogen bonding is expected to be a significant interaction, with the hydroxyl group acting as a hydrogen bond donor and the nitrogen atom of the pyridine ring or the oxygen of a neighboring molecule acting as an acceptor. Pi-stacking interactions between the pyridine rings of adjacent molecules may also be present.

Table 3: Hypothetical Crystallographic Data Parameters

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.5 |

| Volume (Å3) | 975 |

| Z (molecules/unit cell) | 4 |

| Key Hydrogen Bond (D-H···A) | O-H···N (pyridine) |

| H-bond distance (Å) | ~2.8 |

Note: This table presents hypothetical data to illustrate the type of information obtained from an X-ray crystallography experiment.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Determination

The carbon atom of the propanol group attached to the hydroxyl, trifluoromethyl, and pyridyl groups is a chiral center. Therefore, 2-(6-bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol exists as a pair of enantiomers. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to determine the absolute configuration (R or S) of chiral molecules.

These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by the chiral molecule. The resulting spectrum is a unique fingerprint for a specific enantiomer. To determine the absolute configuration, the experimental CD or ORD spectrum is compared to a theoretically calculated spectrum for an enantiomer of a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the synthesized compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds.

For 2-(6-bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol, the IR and Raman spectra would exhibit characteristic bands for the different functional groups:

O-H stretch: A broad band in the IR spectrum around 3200-3600 cm-1, characteristic of the hydroxyl group.

C-H stretch: Bands in the region of 2800-3100 cm-1 from the methyl and pyridine C-H bonds.

C-F stretches: Strong, characteristic absorption bands in the IR spectrum, typically in the 1000-1200 cm-1 region, indicative of the trifluoromethyl group.

Pyridine ring vibrations: A series of sharp bands in the 1400-1600 cm-1 region.

C-Br stretch: A band at lower wavenumbers, typically in the 500-700 cm-1 range.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring and the C-Br bond.

Table 4: Predicted Characteristic Vibrational Frequencies (cm-1)

| Vibrational Mode | Predicted Frequency Range (cm-1) | Expected Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad (IR) |

| C-H stretch (aromatic) | 3000 - 3100 | Medium (IR, Raman) |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium (IR, Raman) |

| C=C, C=N stretch (pyridine) | 1400 - 1600 | Medium-Strong (IR, Raman) |

| C-F stretch (CF3) | 1000 - 1200 | Very Strong (IR) |

| C-O stretch (alcohol) | 1050 - 1150 | Strong (IR) |

| C-Br stretch | 500 - 700 | Medium (IR, Raman) |

Computational Chemistry and Theoretical Modeling of 2 6 Bromo 3 Pyridyl 1,1,1 Trifluoro 2 Propanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For 2-(6-Bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol, DFT calculations, typically using a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry and compute key electronic and reactivity parameters. physchemres.org

The electronic structure is elucidated through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

These descriptors help in predicting how 2-(6-Bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol will interact with other chemical species. For instance, a high electrophilicity index suggests the molecule will behave as a strong electrophile in reactions. Molecular Electrostatic Potential (MEP) maps further visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting sites of interaction. physchemres.org

| Parameter | Description | Typical Calculated Value (Illustrative) |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | -7.5 eV |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.2 eV |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 6.3 eV |

| Electronegativity (χ) | Measure of ability to attract electrons | 4.35 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 3.15 eV |

| Electrophilicity Index (ω) | Global electrophilic nature of the molecule | 3.00 eV |

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical methods are vital for exploring the potential energy surfaces of chemical reactions involving 2-(6-Bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol. These investigations allow for the detailed study of reaction pathways, the identification of intermediates, and the characterization of transition states (TS).

By mapping the energetic profile of a reaction, researchers can determine the activation energy (the energy barrier that must be overcome for the reaction to proceed), which is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. Computational methods can model complex processes, such as the deoxytrifluoromethylation of alcohols, providing mechanistic insights that are difficult to obtain experimentally. nih.gov

For example, in a hypothetical reaction, DFT calculations can be used to locate the geometry of the transition state connecting reactants and products. Frequency calculations are then performed to confirm the nature of this stationary point; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This level of detailed analysis is crucial for understanding reaction feasibility and for designing more efficient synthetic routes.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of 2-(6-Bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol are key determinants of its physical properties and biological interactions. Conformational analysis involves identifying the molecule's stable conformers (rotational isomers) and determining their relative energies. This is often done by systematically rotating the single bonds (e.g., the C-C bond connecting the propanol (B110389) group to the pyridine (B92270) ring) and calculating the potential energy at each step.

Molecular Dynamics (MD) simulations offer a more dynamic picture of the molecule's behavior over time. In an MD simulation, the molecule is placed in a simulated environment (e.g., a solvent box), and the classical equations of motion are solved for every atom. This generates a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. MD simulations can provide insights into:

The most populated conformational states.

The flexibility of different parts of the molecule.

The nature of intramolecular and intermolecular interactions, such as hydrogen bonding.

These simulations are computationally intensive but provide invaluable information about the dynamic nature of the molecule that is not captured by static quantum chemical calculations.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data and confirm molecular structures. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for calculating nuclear magnetic shielding tensors. researchgate.net These tensors are then converted into ¹H and ¹³C NMR chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. The predicted chemical shifts can be directly compared with experimental spectra to validate the computed structure. For molecules containing heavy atoms, relativistic effects may need to be considered for accurate predictions. rsc.org

Infrared (IR) Spectroscopy: The vibrational frequencies and corresponding intensities of 2-(6-Bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol can be computed using DFT. researchgate.netresearchgate.net After optimizing the molecular geometry, a frequency calculation yields a set of vibrational modes. The resulting theoretical IR spectrum can be compared with the experimental FT-IR spectrum. Calculated frequencies are often systematically scaled by a small factor to better match experimental values, accounting for anharmonicity and limitations in the theoretical model. This comparison helps in the assignment of specific spectral bands to particular molecular vibrations. physchemres.org

The strong correlation between predicted and experimental spectroscopic data serves as a crucial validation of the computational model and the optimized molecular geometry.

| Spectroscopic Technique | Predicted Parameter | Computational Method | Purpose |

|---|---|---|---|

| NMR (¹H, ¹³C) | Chemical Shifts (δ) | DFT/GIAO | Structural verification and assignment of resonances |

| FT-IR | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP) | Assignment of functional group vibrations |

| UV-Vis | Electronic Transitions (λmax) | TD-DFT | Understanding electronic structure and optical properties |

Role of 2 6 Bromo 3 Pyridyl 1,1,1 Trifluoro 2 Propanol As a Key Synthetic Building Block

Development of Novel Pyridine-Based Architectures

The structure of 2-(6-bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol is well-suited for the development of novel and complex pyridine-based molecular frameworks. The bromine atom at the 6-position of the pyridine (B92270) ring is a particularly valuable handle for elaboration, primarily through palladium-catalyzed cross-coupling reactions. sigmaaldrich.comnih.gov These reactions are fundamental in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Key cross-coupling reactions applicable to this building block include:

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the bromo-pyridine with a variety of organoboron reagents, such as boronic acids or their esters. nih.govnih.govnih.gov This method is widely used to introduce aryl, heteroaryl, vinyl, or alkyl groups at the 6-position of the pyridine ring, thereby constructing biaryl systems or other extended conjugated structures.

Heck Coupling: The Heck reaction facilitates the substitution of the bromine atom with an alkene, leading to the formation of styrenyl-pyridines and other vinyl-substituted derivatives. nih.govmdpi.com This is a powerful tool for extending the carbon framework and introducing functionalized side chains.

Sonogashira Coupling: This reaction involves the coupling of the bromo-pyridine with a terminal alkyne, yielding an alkynyl-pyridine derivative. This introduces a linear, rigid linker into the molecular structure, which can be valuable for constructing specific molecular geometries. sigmaaldrich.com

Buchwald-Hartwig Amination: This method allows for the formation of a carbon-nitrogen bond by reacting the bromo-pyridine with a primary or secondary amine. sigmaaldrich.comrsc.org This is a direct route to substituted amino-pyridines, which are prevalent motifs in pharmaceuticals and functional materials.

Beyond the bromo-substituent, the tertiary alcohol group provides another site for modification, such as through esterification or etherification, to further expand the molecular architecture. The trifluoromethyl group, while generally unreactive, significantly influences the electronic properties of the pyridine ring, impacting the reactivity of the other functional groups and the physicochemical properties of the resulting architectures. nih.govjst.go.jpacs.org

| Reaction Type | Coupling Partner | Resulting Linkage | Potential Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | C-C (Aryl-Aryl) | Biaryl Pyridines |

| Heck | Alkene | C-C (Aryl-Vinyl) | Styrenyl Pyridines |

| Sonogashira | Terminal Alkyne | C-C (Aryl-Alkynyl) | Alkynyl Pyridines |

| Buchwald-Hartwig | Amine | C-N (Aryl-Amino) | Amino Pyridines |

Utilization in Ligand Design and Catalyst Scaffolds

Pyridine-containing molecules are ubiquitous as ligands in coordination chemistry and catalysis due to the ability of the nitrogen lone pair to coordinate to a wide range of metal centers. The compound 2-(6-bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol serves as an excellent precursor for the synthesis of specialized ligands for catalytic applications, including asymmetric catalysis. nih.govnih.govnih.gov

The multifunctionality of this building block allows for the creation of various ligand types:

Bidentate (N,O) Ligands: The pyridine nitrogen and the hydroxyl group can potentially coordinate to a metal center, forming a stable chelate ring. The chiral center at the propanol (B110389) moiety makes this scaffold particularly interesting for the development of chiral ligands for enantioselective reactions.

P,N Ligands: The bromine atom can be substituted with a phosphine (B1218219) group through reactions like palladium-catalyzed C-P coupling or via a lithiation-phosphination sequence. This would generate a P,N-type ligand, a class of ligands that has proven highly effective in a variety of catalytic transformations, including hydrogenation and cross-coupling reactions. researchgate.net

The trifluoromethyl group plays a crucial role in tuning the electronic properties of the resulting ligand. Its strong electron-withdrawing nature reduces the basicity of the pyridine nitrogen, which can modulate the strength of the metal-ligand bond and, consequently, the reactivity and selectivity of the catalyst. The steric bulk of the trifluoromethyl-propanol group can also create a specific chiral pocket around the metal center, influencing the stereochemical outcome of a catalyzed reaction.

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient creation of structurally diverse small molecule libraries for high-throughput screening and drug discovery. nih.govnih.gov 2-(6-bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol is an ideal starting material for DOS due to its two distinct and orthogonally reactive functional groups: the bromo substituent and the tertiary alcohol.

A typical DOS strategy utilizing this building block would involve a divergent reaction pathway. A common core structure can be rapidly diversified by reacting each functional group with a different set of building blocks. For instance:

Step 1 (C-C Coupling): The bromo group can be reacted with a library of boronic acids via Suzuki coupling to generate a first level of diversity.

Step 2 (Esterification/Etherification): The resulting library of coupled products, each still containing the free hydroxyl group, can then be reacted with a library of carboxylic acids (to form esters) or alkyl halides (to form ethers), introducing a second level of diversity.

This "build-and-couple" approach allows for the exponential generation of a large and structurally varied library of compounds from a single, readily available starting material. The distinct functionalities of 2-(6-bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol permit the exploration of a broad chemical space, increasing the probability of identifying molecules with desired biological or material properties. rsc.org

| Core Scaffold | Reaction 1 (at C-Br) | Building Block Set A | Intermediate Library | Reaction 2 (at -OH) | Building Block Set B | Final Diverse Library |

|---|---|---|---|---|---|---|

| 2-(6-Bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol | Suzuki Coupling | [Aryl1-B(OH)2, Aryl2-B(OH)2, ..., ArylN-B(OH)2] | Library of Aryl-substituted Pyridyl Propanols | Esterification | [R1-COOH, R2-COOH, ..., R_M-COOH] | Library of Ester Derivatives |

| Etherification | [R1-X, R2-X, ..., R_M-X] | Library of Ether Derivatives |

Structure-Reactivity Relationship Studies in Derived Compounds

The systematic study of how molecular structure influences chemical reactivity is a cornerstone of organic chemistry. Compounds derived from 2-(6-bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol are excellent candidates for structure-reactivity relationship (SAR) studies due to the profound electronic effects of the trifluoromethyl (CF3) group.

The CF3 group is one of the strongest electron-withdrawing groups in organic chemistry. Its presence on the pyridine ring significantly modulates the ring's electronic properties:

Reduced Basicity: The pKa of the pyridine nitrogen is substantially lowered, making it a weaker base and a less nucleophilic center. This affects its ability to coordinate to metals and its reactivity in acid-base chemistry.

Activation towards Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic attack, potentially enabling substitution reactions that would not be feasible on an un-substituted pyridine ring.

Regioselectivity: The position of the trifluoromethyl group relative to other substituents will direct the regiochemical outcome of further reactions, such as electrophilic aromatic substitution on any newly introduced aryl rings. chemrxiv.orgchemistryviews.orgresearchgate.net

Emerging Research Frontiers and Future Perspectives for 2 6 Bromo 3 Pyridyl 1,1,1 Trifluoro 2 Propanol

Sustainable and Green Chemical Synthesis Methodologies

The development of environmentally benign and efficient synthetic routes to highly functionalized molecules is a cornerstone of modern chemistry. For a compound like 2-(6-bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol, sustainable methodologies could focus on minimizing waste, reducing energy consumption, and utilizing safer reagents.

Photocatalysis and Flow Chemistry:

Visible-light photocatalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. A potential green synthesis of 2-(6-bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol could involve the photocatalytic trifluoromethylation of a suitable pyridyl precursor. For instance, a three-component reaction involving an alkene, a trifluoromethyl source (like CF₃SO₂Na), and a pyridinium (B92312) salt, mediated by a photoredox catalyst such as eosin (B541160) Y, could be adapted. rsc.org This approach avoids the use of stoichiometric and often harsh trifluoromethylating agents.

Flow chemistry offers significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents or intermediates. durham.ac.uk The synthesis of fluorinated pyridines has been successfully demonstrated using continuous-flow microreactors. researchgate.netdurham.ac.uktib.eu A flow-based synthesis of the target compound could involve the reaction of a lithiated bromo-pyridine species with trifluoroacetone in a microreactor, allowing for precise temperature control and rapid mixing, thereby minimizing side reactions and improving yield.

| Methodology | Key Features | Potential Advantages for Synthesis |

| Visible-Light Photocatalysis | Utilizes light energy to drive chemical reactions at ambient temperature. | Energy efficiency, use of non-toxic catalysts, mild reaction conditions. |

| Flow Chemistry | Reactions are performed in a continuous stream rather than a batch. | Enhanced safety, improved heat and mass transfer, ease of scalability. |

| Biocatalysis | Employs enzymes to catalyze specific chemical transformations. | High selectivity (chemo-, regio-, and enantio-), mild reaction conditions, biodegradable catalysts. |

Catalytic Asymmetric Synthesis:

The tertiary alcohol in 2-(6-bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol is a chiral center. The development of catalytic asymmetric methods to synthesize enantiomerically pure forms of this compound is a significant area of research. This can be achieved through the asymmetric addition of a trifluoromethyl nucleophile to a pyridyl ketone precursor, or the asymmetric addition of a pyridyl nucleophile to trifluoroacetone. Chiral ligands complexed to metals like copper or zinc could be employed to induce enantioselectivity. nih.gov The synthesis of chiral pyridines through copper-catalyzed asymmetric alkylation of alkenyl pyridines with Grignard reagents showcases a viable strategy for creating chiral centers adjacent to a pyridine (B92270) ring. nih.gov

Discovery of Unprecedented Reactivity Profiles

The unique combination of a bromo-pyridine and a trifluoromethyl carbinol group suggests a rich and potentially unprecedented reactivity profile for 2-(6-bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol.

Reactivity of the Trifluoromethyl Carbinol Group:

The trifluoromethyl group is strongly electron-withdrawing, which significantly influences the reactivity of the adjacent alcohol. The acidity of the hydroxyl proton is increased, making it a better hydrogen bond donor. The benzylic position is also activated, and the presence of the CF₃ group can stabilize radical or anionic intermediates. nih.govnih.govbiorxiv.org The trifluoromethyl carbinol moiety can undergo various transformations, such as etherification, esterification, and dehydration. The electron-withdrawing nature of the CF₃ group can also facilitate nucleophilic substitution at the benzylic carbon under certain conditions.

Reactivity of the Bromo-Pyridyl Moiety:

The bromine atom on the pyridine ring is a versatile handle for a wide range of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a diverse array of substituents at the 6-position of the pyridine ring, enabling the synthesis of a library of derivatives with tailored properties.

Furthermore, the pyridine nitrogen can act as a nucleophile or a base, and its electronic properties are modulated by the bromine and the trifluoromethylpropanol substituents. Nucleophilic aromatic substitution (SNAr) of the bromine atom could also be possible, particularly if the pyridine ring is activated by N-oxidation or quaternization.

| Functional Group | Potential Reaction Type | Significance |

| Trifluoromethyl Carbinol | Dehydration, Etherification, Oxidation | Generation of novel fluorinated alkenes, ethers, and ketones. |

| Bromo-substituent | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig cross-coupling | Facile introduction of aryl, alkyl, vinyl, alkynyl, and amino groups. |

| Pyridine Nitrogen | N-oxidation, Quaternization, Coordination to metals | Modulation of electronic properties and reactivity, formation of metal complexes. |

Integration into Advanced Material Science and Supramolecular Chemistry

The distinct structural features of 2-(6-bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol make it a promising building block for the construction of advanced materials and complex supramolecular architectures.

Advanced Materials:

Fluorinated pyridines are increasingly being investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs). rsc.orgacs.orgrsc.org The incorporation of trifluoromethyl groups can enhance the electron-transporting properties of materials and improve device efficiency and stability. researchgate.net The bromo-pyridyl moiety can be functionalized to tune the electronic and photophysical properties of the molecule, making it a versatile component for the design of novel emitters or host materials in OLEDs. nih.gov

Supramolecular Chemistry:

The presence of a bromine atom and a pyridine nitrogen atom provides the molecule with the capacity to participate in halogen bonding, a non-covalent interaction that is increasingly being used to direct the self-assembly of molecules into well-defined supramolecular structures. nih.govresearchgate.netnih.govacs.org The pyridine nitrogen can act as a halogen bond acceptor, while the bromine atom can act as a halogen bond donor. This, combined with the hydrogen bonding capability of the hydroxyl group, allows for the programmed assembly of one-, two-, or three-dimensional networks.

Furthermore, the bromo-pyridyl unit can serve as a ligand for the construction of metal-organic frameworks (MOFs). wikipedia.orgnih.govnih.govresearchgate.net The pyridine nitrogen can coordinate to metal ions, while the bromo-substituent can be used for post-synthetic modification of the MOF structure. The trifluoromethyl group can impart hydrophobicity to the pores of the MOF, which could be advantageous for applications in gas separation or catalysis.

| Application Area | Key Molecular Feature | Potential Function |

| Organic Light-Emitting Diodes (OLEDs) | Trifluoromethyl-pyridyl core | Electron-transporting material, host for phosphorescent emitters. |

| Supramolecular Self-Assembly | Bromo-pyridyl and hydroxyl groups | Directional control of crystal packing via halogen and hydrogen bonding. |

| Metal-Organic Frameworks (MOFs) | Pyridine nitrogen and bromo-substituent | Ligand for metal coordination and post-synthetic functionalization. |

Q & A

Q. What are the key considerations for synthesizing 2-(6-Bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol with high enantiomeric purity?

To achieve high enantiomeric purity, employ stereoselective methods such as asymmetric hydrogenation using chiral catalysts like RuCl(S,S)-Tsdpen. This approach yields up to 97% enantiomeric excess (ee) for trifluoromethylated alcohols. Reaction parameters (temperature, pressure) must be optimized, and advanced techniques like continuous flow reactors can enhance efficiency and reproducibility .

Q. What characterization techniques are critical for confirming the structure of this compound?

- 19F NMR : Essential for analyzing trifluoromethyl group environments, as chemical shifts are highly sensitive to molecular conformation and solvent effects .

- Mass Spectrometry (MS) : Validates molecular weight and bromine isotopic patterns.

- X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of functional groups .

Q. How can researchers introduce the 6-bromo-3-pyridyl moiety into trifluoro-propanol derivatives?

Common routes include:

- Nucleophilic substitution : Reacting bromopyridyl halides with trifluoro-propanol precursors.

- Cross-coupling (e.g., Suzuki-Miyaura) : Using palladium catalysts to couple boronic acids with halogenated intermediates .

Advanced Research Questions

Q. How can discrepancies in 19F NMR data for trifluoromethyl-containing compounds be resolved?

Standardize experimental conditions (solvent, temperature, concentration) to minimize variability. High-resolution NMR and comparative studies of trifluoromethyl tags (e.g., sensitivity to pH or steric effects) can resolve ambiguities. For example, trifluoromethyl groups exhibit distinct chemical shifts in protic vs. aprotic solvents .

Q. What mechanistic insights can be gained from studying the photodissociation dynamics of this compound?

Photolysis at 234 nm, analyzed via resonance-enhanced multiphoton ionization (REMPI), reveals preferential cleavage of the C-Br bond, generating Br(²P3/2) and Br(²P1/2) states. The bromine’s position (6-pyridyl) influences energy partitioning and reaction pathways, critical for designing light-sensitive probes .

Q. How do hydrogen bonding and π-π interactions affect the compound’s biological activity?

The amino and hydroxyl groups enable hydrogen bonding with enzyme active sites, while the pyridyl and phenyl rings participate in π-π stacking with aromatic residues. These interactions are probed via mutagenesis studies or competitive inhibition assays using structural analogs (e.g., 3-Amino-1,1,1-trifluoro-2-propanol derivatives) .

Data Analysis and Optimization

Q. What strategies address contradictions in reaction yield data across studies?

Q. How can enantioselective synthesis be scaled without compromising purity?

Transition from batch to continuous flow reactors to maintain precise control over residence time and mixing. Chiral stationary phases in chromatography or enzymatic resolution methods can further purify enantiomers .

Comparative Studies

Q. How does bromine substitution (e.g., 5- vs. 6-pyridyl position) alter reactivity?

Bromine at the 6-position (vs. 5-) increases steric hindrance, slowing nucleophilic substitution but enhancing regioselectivity in cross-coupling reactions. Comparative studies using analogs like 1-(5-Bromo(2-pyridyl))-2,2,2-trifluoroethylamine highlight these differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.